molecular formula C10H8FN B1323584 3-(4-Cyano-3-fluorophenyl)-1-propene CAS No. 951888-50-9

3-(4-Cyano-3-fluorophenyl)-1-propene

Cat. No. B1323584
M. Wt: 161.18 g/mol
InChI Key: ONEWFGBXKNUPHD-UHFFFAOYSA-N
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Description

The compound "3-(4-Cyano-3-fluorophenyl)-1-propene" is a multifaceted molecule that has not been directly studied in the provided papers. However, similar compounds with cyano and fluorophenyl groups have been investigated, which can provide insights into the chemical behavior and properties of the compound . For instance, the mesogenic properties of compounds with lateral fluoro substitution have been explored, as well as the synthesis of various cyano and fluorine-containing monomers and copolymers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step routes with protection and deprotection strategies, as well as condensation reactions. For example, the synthesis of 3-fluoro-4-hexylthiophene required perbromination followed by protection with trimethylsilyl groups and a bromine/fluorine exchange . Similarly, the synthesis of various cyano and fluorine-substituted ethylenes and propenoates involved Knoevenagel condensation reactions . These methods could potentially be adapted for the synthesis of "3-(4-Cyano-3-fluorophenyl)-1-propene".

Molecular Structure Analysis

The molecular structure of compounds with similar substitution patterns has been determined using techniques such as X-ray diffraction analysis. For instance, the crystal structure of a mesogenic alkene monomer with a biphenyl group was elucidated, revealing a noncentrosymmetric monoclinic system with specific cell parameters and a smectic-like layer structure in the crystalline state . The structure of a cyano-substituted phenyl ring in another compound was found to be almost coplanar with its adjacent molecular plane . These findings suggest that "3-(4-Cyano-3-fluorophenyl)-1-propene" may also exhibit planarity in its molecular structure, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, particularly in the context of electropolymerization and copolymerization with styrene. While some attempts to electropolymerize fluorothiophenic monomers were unsuccessful , various cyano-substituted ethylenes and propenoates were successfully copolymerized with styrene, indicating that the cyano group can participate in radical-initiated reactions . This suggests that "3-(4-Cyano-3-fluorophenyl)-1-propene" may also be amenable to copolymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by a range of techniques, including cyclic voltammetry, UV-vis spectroscopy, IR, NMR, GPC, DSC, and TGA . These studies have revealed that the substitution patterns on the phenyl rings can significantly affect the electronic properties, glass transition temperatures, and thermal stability of the compounds. For example, the presence of cyano and fluoro groups has been associated with high dipolar character and increased glass transition temperatures . It can be inferred that "3-(4-Cyano-3-fluorophenyl)-1-propene" may also display unique electronic properties and thermal behavior due to its substituents.

Scientific Research Applications

Summary of Application

4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) has been studied for its potential use in the development of liquid crystals due to its suitable mesogenic properties . Similarly, 4-Cyano-3-fluorophenyl 4-ethylbenzoate may also hold potential applications in the field of liquid crystals.

Methods of Application

The polymorphism and thermodynamic properties of 5CFPB were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .

Results or Outcomes

Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .

2. Organic Materials Research

Summary of Application

The structure of 4-Cyano-3-fluorophenyl 4-ethylbenzoate, containing a combination of functional groups like cyano, fluoro, and ester, might be of interest for exploring its potential use in various organic materials research.

Methods of Application

The specific methods of application in organic materials research are not detailed in the available literature.

Results or Outcomes

The outcomes of this potential application are not specified in the available literature.

3. Thermodynamic Research

Summary of Application

The thermodynamic properties of compounds like 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) have been studied. These studies can provide valuable insights into the phase behavior and stability of similar compounds .

Methods of Application

The polymorphism and thermodynamic properties of 5CFPB were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .

Results or Outcomes

Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .

4. Organic Synthesis

Summary of Application

Compounds like 4-Cyano-3-fluorophenylboronic acid, which contains a combination of functional groups like cyano, fluoro, and boronic acid, might be of interest for exploring its potential use in various organic synthesis .

Methods of Application

The specific methods of application in organic synthesis are not detailed in the available literature .

Results or Outcomes

The outcomes of this potential application are not specified in the available literature .

Safety And Hazards

The safety and hazards associated with “3-(4-Cyano-3-fluorophenyl)-1-propene” would depend on factors such as its physical and chemical properties, how it’s used, and how much is used . Without specific information, it’s not possible to provide a detailed analysis.

Future Directions

The future directions for research on “3-(4-Cyano-3-fluorophenyl)-1-propene” would depend on factors such as its properties, potential applications, and the results of any previous research . Without specific information, it’s not possible to provide a detailed analysis.

properties

IUPAC Name

2-fluoro-4-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-2-3-8-4-5-9(7-12)10(11)6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEWFGBXKNUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296542
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyano-3-fluorophenyl)-1-propene

CAS RN

951888-50-9
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(2-propen-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluorobenzonitrile (250 mg, 1.3 mmol), allyl-tributyl-stannane (500 mg, 1.5 mmol), LiCl (160 mg, 3.8 mmol) and Pd(PPh)4 (15 mg) in 5 mL of anhydrous toluene was refluxed under N2 overnight. Checked the reaction with TLC and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the product 4-allyl-2-fluorobenzonitrile. MS m/z: 162 (M+1)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh)4
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluorobenzonitrile (5.0 g, 13 mmol) in 100 ml of toluene was added LiCl (1.7 g, 39 mmol), Pd(PPh3)4 (400 mg), Allyl tributyltin (5.2 g, 16 mmol), and then the mixture was heated to reflux overnight. After the reaction was completed, the reaction solution was diluted with EtOAc and filtered. The filtrate was concentrated and purified with silica gel column chromatograph to give crude 4-allyl-2-fluorobenzonitrile.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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